molecular formula C8H6N8 B1630888 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole CAS No. 6926-49-4

5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole

Cat. No. B1630888
CAS RN: 6926-49-4
M. Wt: 214.19 g/mol
InChI Key: TUSPQFBMQKZVAL-UHFFFAOYSA-N
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Description

“5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole” is a chemical compound with the molecular formula C8H6N8 . It is related to Irbesartan, a member of non-peptide angiotensin II receptor antagonists used worldwide in the treatment of hypertension and diabetic nephropathy .


Synthesis Analysis

The synthesis of tetrazole derivatives has been a subject of interest in medicinal chemistry . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .


Molecular Structure Analysis

The molecular structure of “5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole” involves a tetrazole ring system . This structure exhibits intermolecular hydrogen bonds of the type N-H···N and these hydrogen bonds connect the molecules into a wave-like two-dimensional molecular layers .


Chemical Reactions Analysis

Tetrazoles are used as plant growth regulators, herbicides, and fungicides in agriculture and as stabilizers in photography and photoimaging . They are also used in the preparation of imidoyl azides .


Physical And Chemical Properties Analysis

The molecular weight of “5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole” is 214.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The topological polar surface area is 109 Ų .

Scientific Research Applications

Pharmaceutical Chemistry

Tetrazole derivatives are known for their bioisosteric similarity to carboxylic acids, which allows them to enhance lipophilicity and bioavailability while reducing side effects . The compound can be utilized in the synthesis of various pharmacological molecules to improve their drug-like properties.

Antibacterial Agents

The antibacterial properties of tetrazole compounds make them valuable in the development of new antibiotics. Their ability to interact with bacterial enzymes and receptors can lead to the creation of novel antibacterial drugs .

Anticancer Research

Tetrazole derivatives have been studied for their potential use in anticancer treatments. They can be incorporated into compounds that target specific cancer-related enzymes, such as P38 MAP kinase protein, which plays a role in cell proliferation and differentiation .

Antitubercular Agents

Given the global impact of tuberculosis, tetrazole derivatives that exhibit antitubercular activity are of significant interest. These compounds can be designed to target Mycobacterium tuberculosis with reduced toxicity and improved survival rates .

Luminescence in Metal–Organic Frameworks (MOFs)

The luminescent properties of tetrazole-based ligands can be exploited in the design of MOFs. These frameworks have potential applications in sensing, imaging, and light-emitting devices .

Catalysis

Tetrazole derivatives can act as reactants in catalytic reactions, such as the palladium-catalyzed Suzuki-Miyaura reaction, which is essential for forming carbon-carbon bonds in organic synthesis .

Future Directions

The future directions for “5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole” could involve further exploration of its potential applications in medicinal chemistry, given the interest in tetrazole derivatives .

properties

IUPAC Name

5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N8/c1-2-6(8-11-15-16-12-8)4-3-5(1)7-9-13-14-10-7/h1-4H,(H,9,10,13,14)(H,11,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSPQFBMQKZVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299861
Record name MLS002920193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6926-49-4
Record name MLS002920193
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002920193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
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5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
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5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
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5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
Reactant of Route 5
5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
Reactant of Route 6
5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole

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